molecular formula C40H47FN3NaO8 B15294201 Atorvastatin IMpurity F

Atorvastatin IMpurity F

Cat. No.: B15294201
M. Wt: 739.8 g/mol
InChI Key: OHFKZDUXUWJNCG-ZNOPIPGTSA-M
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Description

Atorvastatin Impurity F is a chemical compound that is often encountered as a byproduct or degradation product during the synthesis and storage of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is one of several impurities that can be formed during the manufacturing process of atorvastatin, and its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Impurity F typically involves the same chemical pathways used in the production of atorvastatin. During the multi-step synthesis of atorvastatin, various side reactions can occur, leading to the formation of impurities, including Impurity F. The specific synthetic routes and reaction conditions that lead to the formation of Impurity F can vary, but they often involve the use of organic solvents, catalysts, and reagents such as acids and bases .

Industrial Production Methods

In industrial settings, the production of atorvastatin and its impurities, including Impurity F, is carried out using large-scale chemical reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities in the final product. The industrial production process is designed to minimize the formation of impurities and ensure that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Impurity F can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Atorvastatin Impurity F is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can affect the overall stability and efficacy of the drug. The molecular targets and pathways involved in the formation and degradation of Impurity F are related to the chemical reactions and conditions used during the synthesis and storage of atorvastatin .

Comparison with Similar Compounds

Atorvastatin Impurity F can be compared with other impurities found in atorvastatin formulations, such as:

  • Atorvastatin Impurity A
  • Atorvastatin Impurity B
  • Atorvastatin Impurity C
  • Atorvastatin Impurity D
  • Atorvastatin Impurity G
  • Atorvastatin Impurity H

Each of these impurities has unique chemical structures and properties, and their formation can be influenced by different synthetic routes and reaction conditions. This compound is unique in its specific chemical structure and the conditions under which it is formed .

Properties

Molecular Formula

C40H47FN3NaO8

Molecular Weight

739.8 g/mol

IUPAC Name

sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1

InChI Key

OHFKZDUXUWJNCG-ZNOPIPGTSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Origin of Product

United States

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